molecular formula C7H9NO3 B575009 1-(Methoxymethyl)pyrrole-2-carboxylic acid CAS No. 172805-62-8

1-(Methoxymethyl)pyrrole-2-carboxylic acid

Cat. No.: B575009
CAS No.: 172805-62-8
M. Wt: 155.153
InChI Key: IRPPLMHQADTKLU-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 172805-62-8. It has a molecular weight of 155.15 and its IUPAC name is 1-(methoxymethyl)-1H-pyrrole-2-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) and the InChI key is IRPPLMHQADTKLU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A novel synthesis pathway to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, involving the oxidation of ethyl or methyl (2-formyl-1H-pyrrol-1-yl)acetates to 1-[(2-ethoxy or methoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acids, has been developed. This pathway is significant for constructing complex molecular architectures used in various pharmaceutical and material science applications (Koriatopoulou et al., 2008).
  • A study on Leccinum extremiorientale led to the isolation of a new pyrrole alkaloid similar to 1-(methoxymethyl)pyrrole-2-carboxylic acid, showcasing its occurrence in natural sources and potential for bioactive compound development (Yang et al., 2015).

Crystal Structure and Molecular Interactions

  • The crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was analyzed to understand its molecular interactions and stability, providing insights into how similar compounds can be designed for enhanced performance in material science and pharmaceutical applications (Silva et al., 2006).
  • Dimer formation in substituted pyrroles was studied through X-ray diffraction, revealing strong N–H...O hydrogen bonds. This understanding aids in the development of novel compounds with predictable molecular assemblies for pharmaceutical and nanotechnology applications (Silva et al., 2007).

Biologically Active Compounds

  • Research on the fruits of Lycium chinense identified minor pyrrole alkaloids with potential pharmacological activities, highlighting the significance of these compounds in discovering new therapeutic agents (Youn et al., 2016).

Novel Applications and Reactions

  • The development of robust supramolecular synthons for crystal engineering using pyrrole-2-carboxylates demonstrates the utility of these compounds in designing new materials with specific properties (Yin & Li, 2006).
  • A new route of reaction for the synthesis of spirobisheterocyclic or bridging heterocyclic systems from pyrrole-2,3-diones and 1,3-CH,NH-binucleophiles was explored, illustrating the versatility of pyrrole derivatives in synthesizing complex molecules (Silaichev et al., 2013).

Properties

IUPAC Name

1-(methoxymethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPLMHQADTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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